molecular formula C15H14ClNO4S B15082778 4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester

4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester

Cat. No.: B15082778
M. Wt: 339.8 g/mol
InChI Key: MGUYTMBNWANARW-UHFFFAOYSA-N
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Description

4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a chloro group, a toluene-4-sulfonylamino group, and a methyl ester group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of toluene to form nitrotoluene.

    Reduction: The reduction of nitrotoluene to form aminotoluene.

    Sulfonylation: The reaction of aminotoluene with sulfonyl chloride to form toluene-4-sulfonylamino.

    Chlorination: The chlorination of benzoic acid to introduce the chloro group.

    Esterification: The esterification of the chlorinated benzoic acid with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzoic acid derivatives.

    Reduction: Formation of 4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid.

    Oxidation: Formation of 4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid.

Scientific Research Applications

4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro group and the toluene-4-sulfonylamino group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfonylamino)-benzoic acid methyl ester
  • 4-Chloro-2-(ethylsulfonylamino)-benzoic acid methyl ester
  • 4-Chloro-2-(phenylsulfonylamino)-benzoic acid methyl ester

Uniqueness

4-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester is unique due to the presence of the toluene-4-sulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

methyl 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14ClNO4S/c1-10-3-6-12(7-4-10)22(19,20)17-14-9-11(16)5-8-13(14)15(18)21-2/h3-9,17H,1-2H3

InChI Key

MGUYTMBNWANARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC

Origin of Product

United States

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